An In-depth Technical Guide to 5-Bromo-2-fluoro-4-methoxypyridine
An In-depth Technical Guide to 5-Bromo-2-fluoro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Utility of a Multifunctional Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug design. This guide focuses on a particularly strategic derivative: 5-Bromo-2-fluoro-4-methoxypyridine. The deliberate placement of three distinct functional groups—a bromine atom, a fluorine atom, and a methoxy group—on this core creates a versatile building block with tunable reactivity and physicochemical properties. This document serves as a comprehensive technical resource, elucidating the compound's structure, synthesis, and application, thereby empowering researchers to leverage its full potential in their discovery programs.
Core Molecular Structure and Physicochemical Profile
5-Bromo-2-fluoro-4-methoxypyridine is a halogenated and methoxylated pyridine derivative.[1] The strategic arrangement of its substituents dictates its chemical behavior and potential as a synthetic intermediate.
2D Structural Representation:
Figure 1. Chemical structure of 5-Bromo-2-fluoro-4-methoxypyridine.
The molecule's architecture features a pyridine ring substituted at key positions:
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C2-Fluorine: The highly electronegative fluorine atom significantly influences the electronic distribution of the pyridine ring, impacting its pKa and susceptibility to nucleophilic attack. In drug design, fluorine is often introduced to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[2]
-
C4-Methoxy: The electron-donating methoxy group can affect the molecule's conformation and metabolic profile.[3]
-
C5-Bromine: The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.
Chemical Identifiers and Properties
A summary of the key identifiers and computed physicochemical properties for 5-Bromo-2-fluoro-4-methoxypyridine is provided below. This data is essential for reaction planning, analytical method development, and computational modeling.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-fluoro-4-methoxypyridine | PubChem[4] |
| CAS Number | 1395913-60-3 (or 1211588-65-6, isomer dependent) | BLD Pharm[5] |
| Molecular Formula | C₆H₅BrFNO | PubChem[4] |
| Molecular Weight | 206.01 g/mol | Fluorochem[6] |
| Monoisotopic Mass | 204.95386 Da | PubChem[4] |
| Canonical SMILES | COC1=CC(=NC=C1Br)F | PubChem[4] |
| InChI | InChI=1S/C6H5BrFNO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 | PubChem[4] |
| InChIKey | XEWYVVFNEQJSBH-UHFFFAOYSA-N | PubChem[4] |
| Predicted XlogP | 1.9 | PubChem[4] |
Synthesis and Reaction Pathways
Proposed Synthetic Workflow
The synthesis could logically proceed from a more readily available di-substituted pyridine. For instance, starting with 2-fluoro-4-methoxypyridine, a regioselective bromination at the C5 position would yield the target compound. The electron-donating methoxy group at C4 and the activating fluoro group at C2 would direct the electrophilic brominating agent (e.g., N-Bromosuccinimide) to the electron-rich C5 position.
Caption: Proposed workflow for the synthesis of 5-Bromo-2-fluoro-4-methoxypyridine.
Reactivity and Application as a Building Block
The true value of 5-Bromo-2-fluoro-4-methoxypyridine lies in its capacity as a versatile intermediate.[1] The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. This makes it an invaluable tool for generating libraries of compounds for structure-activity relationship (SAR) studies.[3]
Caption: Key cross-coupling reactions utilizing the C5-Bromo position.
Spectroscopic Elucidation: A Self-Validating System
For any chemical entity, unambiguous structural confirmation is paramount. The following protocols outline the standard procedures for acquiring and interpreting spectroscopic data for 5-Bromo-2-fluoro-4-methoxypyridine. Predicted data is based on established principles of spectroscopy and analysis of structurally similar compounds.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, 2-second relaxation delay, and 16-64 scans. Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45° pulse angle, 2-5 second relaxation delay, and 1024-4096 scans. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Predicted Spectroscopic Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~8.0 - 8.2 | d (doublet) | Pyridine H at C6. Shifted downfield due to proximity to nitrogen and deshielding effects. Will show coupling to F at C2. |
| ¹H | ~6.8 - 7.0 | d (doublet) | Pyridine H at C3. Shifted upfield relative to C6-H. Will show coupling to F at C2. |
| ¹H | ~3.9 - 4.1 | s (singlet) | Methoxy (-OCH₃) protons. Appears as a sharp singlet as there are no adjacent protons to couple with. |
| ¹³C | ~160 - 165 (d) | d (doublet) | C2. Directly attached to fluorine, resulting in a large C-F coupling constant and significant downfield shift. |
| ¹³C | ~155 - 160 | s (singlet) | C4. Attached to the electron-donating methoxy group, shifting it downfield. |
| ¹³C | ~145 - 150 (d) | d (doublet) | C6. Adjacent to the electronegative nitrogen atom. Will exhibit a smaller C-F coupling. |
| ¹³C | ~110 - 115 (d) | d (doublet) | C3. Will exhibit C-F coupling. |
| ¹³C | ~105 - 110 | s (singlet) | C5. Attached to bromine, which shifts the signal upfield compared to an unsubstituted carbon. |
| ¹³C | ~55 - 60 | s (singlet) | Methoxy (-OCH₃) carbon. |
Mass Spectrometry (MS)
Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Expected Data: The mass spectrum will provide definitive confirmation of the molecular weight. A key diagnostic feature will be the isotopic pattern of the molecular ion peak [M+H]⁺ due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This will manifest as two peaks of nearly equal intensity separated by 2 m/z units (e.g., at ~206.0 and ~208.0).
Safety, Handling, and Storage
As a halogenated organic compound, 5-Bromo-2-fluoro-4-methoxypyridine and its structural analogs must be handled with appropriate care.[1]
-
Hazard Classification: Compounds of this class are often classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[6][9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the material.[12] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid creating dust or aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2-fluoro-4-methoxypyridine is more than a mere catalog chemical; it is a purpose-built tool for chemical innovation. Its trifunctional nature provides a robust platform for generating molecular diversity, making it a highly valuable asset in the fields of medicinal chemistry and materials science. The insights into its structure, synthesis, and reactivity provided in this guide are intended to facilitate its strategic deployment in research and development, ultimately accelerating the discovery of novel and impactful chemical entities.
References
- PubChemLite. (n.d.). 5-bromo-2-fluoro-4-methoxypyridine (C6H5BrFNO).
- Fluorochem. (n.d.). 5-Bromo-4-fluoro-2-methoxypyridine.
- BenchChem. (n.d.). 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE | CAS:884495-00-5.
- BLD Pharm. (n.d.). 1211588-65-6|5-Bromo-2-fluoro-4-methoxypyridine.
- Safety Data Sheet. (2004, April 19). 5-Bromo-2-methoxypyridine.
- Safety Data Sheet. (2023, June 27). 5-Bromo-2-fluoropyridine.
- BenchChem. (n.d.). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.
- Safety Data Sheet. (2024, March 25). 5-Bromo-2-methoxypyridine.
- BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- Journal of Medicinal Chemistry. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- ChemicalBook. (n.d.). 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis.
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